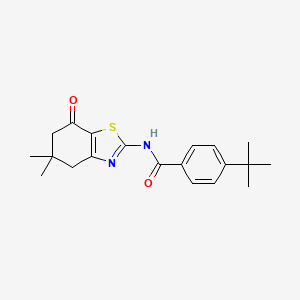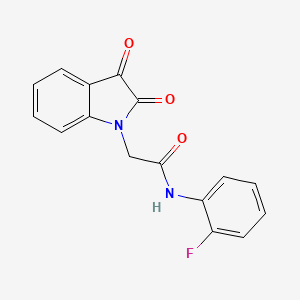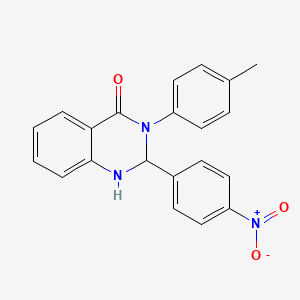![molecular formula C31H30N6O3 B11592925 N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11592925.png)
N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(PIPERIDIN-1-YL)PHENYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple phthalazine and piperidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(PIPERIDIN-1-YL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the phthalazine intermediates, which are then coupled with the piperidine derivative under specific conditions. Common reagents used in these reactions include acetic anhydride, piperidine, and various catalysts to facilitate the coupling reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(PIPERIDIN-1-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the piperidine and phthalazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Applications De Recherche Scientifique
2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(PIPERIDIN-1-YL)PHENYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: The compound is explored for its use as a catalyst or intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(PIPERIDIN-1-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to interact with multiple targets, making it a versatile agent in drug discovery.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(PIPERIDIN-1-YL)PHENYL]ACETAMIDE
- **2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(PIPERIDIN-1-YL)PHENYL]ACETAMIDE
Uniqueness
The uniqueness of 2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(PIPERIDIN-1-YL)PHENYL]ACETAMIDE lies in its dual phthalazine and piperidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in its applications.
Propriétés
Formule moléculaire |
C31H30N6O3 |
|---|---|
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
2-(4-methyl-1-oxophthalazin-2-yl)-N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-piperidin-1-ylphenyl]acetamide |
InChI |
InChI=1S/C31H30N6O3/c1-20-22-10-4-6-12-24(22)31(40)37(33-20)19-28(38)32-26-18-21(14-15-27(26)36-16-8-3-9-17-36)29-23-11-5-7-13-25(23)30(39)35(2)34-29/h4-7,10-15,18H,3,8-9,16-17,19H2,1-2H3,(H,32,38) |
Clé InChI |
VYEYVDHQEPFESO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=C(C=CC(=C3)C4=NN(C(=O)C5=CC=CC=C54)C)N6CCCCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-cyclohexyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11592845.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592848.png)
![(6E)-6-{[1-(2,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11592851.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11592854.png)
![(2E)-2-cyano-N-ethyl-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11592862.png)
![6-(4-Nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11592864.png)
![2-methoxyethyl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11592865.png)
![(5Z)-3-cyclohexyl-1-methyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11592871.png)

![ethyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11592899.png)
![(3Z)-1-allyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11592900.png)
![(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B11592907.png)


